molecular formula C21H19NOS B2826456 N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide CAS No. 898438-35-2

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide

Cat. No. B2826456
CAS RN: 898438-35-2
M. Wt: 333.45
InChI Key: RRNJLJIHJYHQSA-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide, also known as DAA-1106, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Chemoselective Acetylation of Amino Compounds

Research led by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide, a crucial intermediate in antimalarial drug synthesis. This study highlights the enzyme-catalyzed acetylation process's efficiency and provides insights into the mechanism and kinetics of such reactions, which are relevant for the synthesis of complex acetamide derivatives (Magadum & Yadav, 2018).

Reactions of Aziridines with Acetyl Compounds

Okada, Takahama, and Sudo (1970) reported on the reactions between aziridines and acetyl compounds, yielding acetamide derivatives. This study provides a foundational understanding of how acetamide structures can be synthesized and modified, which is relevant for designing compounds with specific biological or chemical properties (Okada, Takahama, & Sudo, 1970).

Novel Syntheses of Heterocyclic Compounds

Schmeyers and Kaupp (2002) discussed the use of thioureido-acetamides in one-pot cascade reactions to synthesize various heterocyclic compounds with excellent atom economy. The ability to generate complex heterocycles from simple starting materials is crucial for developing new therapeutic agents and materials (Schmeyers & Kaupp, 2002).

Synthesis and Antitumor Activity of Pyrimidine Derivatives

Albratty, El-Sharkawy, and Alam (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from acetamide precursors. Their research highlights the potential of acetamide derivatives in medicinal chemistry, particularly in designing new antitumor agents (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c1-14-5-10-17(11-6-14)24-13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJLJIHJYHQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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